5-bromo-N-(diphenylmethyl)-2-furamide
Description
5-Bromo-N-(diphenylmethyl)-2-furamide is a halogenated furan derivative characterized by a bromine atom at the 5-position of the furan ring and a bulky diphenylmethyl group attached to the amide nitrogen. This structure confers unique chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-16-12-11-15(22-16)18(21)20-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQIWQIZYEJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among similar compounds include halogenation patterns, aromatic substituents, and modifications to the amide group. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 5-Bromo-N-(diphenylmethyl)-2-furamide | 5-Br, N-diphenylmethyl | ~375.3 (estimated) | High lipophilicity due to diphenylmethyl; potential for CNS penetration |
| 5-Bromo-N-(4-fluoro-3-nitrophenyl)-2-furamide | 5-Br, N-(4-F-3-NO₂-phenyl) | ~341.1 | Electron-withdrawing nitro and fluoro groups enhance reactivity |
| N-(5-Amino-2-methoxyphenyl)-2-furamide | N-(5-NH₂-2-OCH₃-phenyl) | 232.24 | Amino and methoxy groups improve solubility and binding affinity |
| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide | 5-Cl, N-(2,4-F₂-phenyl) | ~350.7 | Halogen diversity modulates electronic properties and bioactivity |
| N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide | N-(3-Br-phenyl), 5-(3-Cl-4-OCH₃-phenyl) | ~435.7 | Bulky aryl groups enhance steric effects and target selectivity |
Key Observations :
- The diphenylmethyl group in the target compound distinguishes it from most analogs, which typically feature smaller aryl or alkyl substituents. This group likely increases metabolic stability and prolongs half-life compared to compounds like N-(5-amino-2-methoxyphenyl)-2-furamide .
- Halogenation : Bromine at the 5-position is common (e.g., ), but substitution with chlorine or fluorine alters electronic properties and binding kinetics. For example, 5-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide shows enhanced neuroprotective activity due to fluorine’s electronegativity .
Key Observations :
- The diphenylmethyl group in the target compound may require specialized coupling agents (e.g., DCC or EDC) for amide bond formation, similar to .
- Bromination is a critical step; regioselectivity at the 5-position is common in furan derivatives due to the ring’s electronic structure .
Key Observations :
- The diphenylmethyl group may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies, unlike analogs with polar substituents (e.g., methoxy or amino groups) .
- Antitumor activity correlates with halogen size; bromine’s bulk may improve DNA intercalation compared to chlorine or fluorine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(diphenylmethyl)-2-furamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves bromination of a furan-2-carboxamide precursor followed by coupling with diphenylmethanol. Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) with diphenylmethanol in DMF at 50–60°C. Monitor pH to avoid side reactions .
Q. How can researchers characterize the electronic effects of substituents on this compound’s reactivity?
- Approach : Use Hammett substituent constants (σ) to assess electron-withdrawing (bromine) and electron-donating (diphenylmethyl) effects.
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces .
- Experimental Validation : Compare reaction rates in nucleophilic substitutions (e.g., SNAr) with model compounds lacking substituents .
Q. What analytical techniques are recommended for structural and purity validation?
- Core Techniques :
- NMR : ¹H/¹³C NMR for functional group confirmation (e.g., δ 7.2–7.5 ppm for diphenylmethyl protons) .
- HPLC-MS : ESI-MS in positive ion mode for molecular ion detection ([M+H]⁺ at m/z ~385) and purity assessment (>98%) .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and furan C-Br vibration at ~550 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic properties influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insights :
- Docking Studies : Use AutoDock Vina to simulate binding to 5-HT₂A receptors (Ki ~21–2584 nM), highlighting diphenylmethyl’s role in hydrophobic pocket interactions .
- SAR Analysis : Compare with analogs lacking the bromine or diphenylmethyl group to isolate substituent effects on binding affinity .
- Experimental Validation : Radioligand displacement assays (³H-ketanserin for 5-HT₂A) under varying ionic conditions (pH 7.4, 25°C) .
Q. How should researchers address contradictory data on biological activity across studies?
- Resolution Strategies :
- Comparative Assays : Replicate assays using standardized protocols (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC₅₀ values) to identify outliers and consensus trends .
- Case Example : Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) may arise from solvent choice (DMSO vs. ethanol) or bacterial strain differences .
Q. What strategies optimize functionalization of the furan ring for enhanced bioactivity?
- Synthetic Modifications :
- Cross-Coupling : Suzuki-Miyaura with arylboronic acids at C5 (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at C3 to introduce NO₂ for electron-deficient analogs .
- Bioactivity Impact : Bromine at C5 enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
